molecular formula C19H18N2O4S B3305409 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide CAS No. 923165-40-6

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B3305409
CAS RN: 923165-40-6
M. Wt: 370.4 g/mol
InChI Key: PSBMGTUTVDCKCX-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as benzylideneacetamidothiazolidinone and has a molecular formula of C19H18N2O4S.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a ligand in the synthesis of metal complexes. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies have shown that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition results in the reduction of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to possess antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to possess anti-tumor activity, which can inhibit the growth of cancer cells. In addition, this compound has been shown to possess anti-microbial activity, which can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide in lab experiments is its versatility. This compound can be used in various assays to study its biological activity. Another advantage is its stability, which allows for long-term storage. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential applications in drug discovery. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, which make it a promising candidate for the development of new drugs. Finally, the study of its mechanism of action and its effects on various biological systems can lead to a better understanding of its potential applications.

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-25-15-10-6-5-9-14(15)20-17(22)11-16-18(23)21(19(24)26-16)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMGTUTVDCKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide

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